molecular formula C22H29N3O5S B12789707 3H-Indolium, 2-(((4-ethoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-, methyl sulfate CAS No. 64130-98-9

3H-Indolium, 2-(((4-ethoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-, methyl sulfate

Cat. No.: B12789707
CAS No.: 64130-98-9
M. Wt: 447.5 g/mol
InChI Key: IEWLKAVHPQHKIX-UHFFFAOYSA-N
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Description

3H-Indolium, 2-(((4-ethoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-, methyl sulfate is a complex organic compound that belongs to the class of indolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring an indolium core with various substituents, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2-(((4-ethoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-, methyl sulfate typically involves multi-step organic reactions. One common method involves the reaction of 3-arylidene-3H-indolium salts with isocyanides and amines . This multicomponent reaction can yield aryl (indol-3-yl)acetimidamides, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2-(((4-ethoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-, methyl sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

3H-Indolium, 2-(((4-ethoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-, methyl sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Indolium, 2-(((4-ethoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-, methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3H-Indolium, 2-(((4-ethoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-, methyl sulfate stands out due to its unique combination of substituents, which confer specific chemical and biological properties

Properties

CAS No.

64130-98-9

Molecular Formula

C22H29N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;methyl sulfate

InChI

InChI=1S/C21H25N3O.CH4O4S/c1-5-25-17-12-10-16(11-13-17)14-22-23-15-20-21(2,3)18-8-6-7-9-19(18)24(20)4;1-5-6(2,3)4/h6-13,15H,5,14H2,1-4H3;1H3,(H,2,3,4)

InChI Key

IEWLKAVHPQHKIX-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CN/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.COS(=O)(=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)CNN=CC2=[N+](C3=CC=CC=C3C2(C)C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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